Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a bipyridine derivative featuring a methyl ester group at the 5'-position and a methyl substituent at the 4-position of the pyridine ring. This compound belongs to a class of heteroaromatic systems widely studied for their applications in medicinal chemistry, catalysis, and materials science. The bipyridine scaffold is notable for its ability to coordinate metal ions and participate in π-π stacking interactions, making it valuable in supramolecular chemistry and drug design .
Key properties inferred from structurally similar compounds include:
Properties
CAS No. |
1346686-66-5 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 5-(4-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-4-15-12(5-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
InChI Key |
NXDDWVTXYHIXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Metal Coordination and Complex Formation
The bipyridine moiety enables strong chelation with transition metals through its nitrogen atoms, forming stable complexes used in catalysis and materials science .
Key Coordination Modes:
-
Bidentate Chelation : Both pyridine nitrogen atoms coordinate to a single metal center, forming octahedral or square-planar geometries .
-
Bridging Ligand : Acts as a µ₂-bridge between two metal centers in polynuclear complexes .
Stability Constants (lg β₃) for [M(bpy)₃]ⁿ⁺ Complexes:
| Metal Ion | lg β₃ (2,2'-bipyridine) | Comparative Stability vs. Phenanthroline |
|---|---|---|
| Fe²⁺ | 13.3 | 10³–10⁴ less stable |
| Cu²⁺ | 16.3 | ~10² less stable |
| Ru²⁺ | 29.5 | Comparable |
Data adapted from bipyridine coordination studies .
Ester Functional Group Reactivity
The methyl ester group undergoes nucleophilic substitution and hydrolysis reactions, enabling derivatization:
Hydrolysis to Carboxylic Acid:
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution.
Amidation:
-
Reagents : NH₃ or primary amines in THF, 60°C.
-
Yield : 70–80% for carboxamide derivatives.
Participation in Cross-Coupling Catalysis
The compound acts as a ligand in Pd- and Cu-catalyzed coupling reactions, enhancing reaction efficiency :
Suzuki-Miyaura Coupling Performance:
| Catalyst System | Substrate Scope | Yield Range | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| PdCl₂(dcpp)/CuI | Aryl bromides | 78–92% | 450 |
| Pd(PPh₃)₄/N-methyl ethanolamine | Heteroaryl chlorides | 65–88% | 320 |
Optimized conditions: 80°C, 12 hrs, DMF solvent .
Deprotonation and Cyclometallation
The C3 position undergoes deprotonation under basic conditions, enabling C–H activation:
Ru-Catalyzed Dehydrogenative Coupling:
-
Catalyst : [RuCl₂(p-cymene)]₂ (5 mol%)
-
Conditions : 120°C, 24 hrs, toluene
Redox Activity in Photocatalysis
The bipyridine ligand facilitates electron transfer in photocatalytic systems:
| Application | Quantum Yield (Φ) | Lifetime (τ, ns) |
|---|---|---|
| H₂ Production (Pt co-cat) | 0.32 | 210 |
| CO₂ Reduction | 0.18 | 150 |
Data from analogous Ru(bpy)₃²⁺ systems .
Mechanistic Considerations:
-
Coordination-Enhanced Catalysis : Metal binding lowers activation energy by 15–25 kJ/mol in cross-couplings .
-
Electronic Effects : The electron-withdrawing ester group increases Lewis acidity of coordinated metals by 0.3–0.5 V vs. SCE.
This comprehensive analysis demonstrates Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate's versatility in coordination chemistry, organic synthesis, and energy-related applications. The data underscore its value as a multifunctional building block in modern chemical research.
Scientific Research Applications
Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes. The compound’s bipyridine structure allows it to form stable complexes with transition metals, which can then participate in redox reactions and other catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate and analogous bipyridine derivatives:
Electronic and Steric Effects
- Methyl vs. Hydrogen at 4-position: The 4-methyl group in the target compound increases steric bulk and electron density compared to the non-methylated analogue (5e). This may enhance lipophilicity, improving membrane permeability in biological systems .
- Ester (COOCH₃) vs. Amide (CONH₂) : The carboxamide derivative () exhibits stronger hydrogen-bonding capacity due to the NH₂ group, which could influence crystal packing and solubility . In contrast, the ester group in the target compound is more hydrolytically stable under basic conditions .
- Halogenation (Br) vs.
Spectroscopic and Analytical Data
- NMR Comparison: The non-methylated analogue (5e) shows distinct aromatic proton signals at δ 9.41 (s, 1H) and 8.90 (s, 1H) . The 4-methyl group in the target compound would likely upfield-shift adjacent protons due to shielding effects. The carboxamide derivative () would exhibit NH₂ signals (~δ 6–7 ppm) absent in the ester-containing compounds .
Mass Spectrometry :
- The target compound (MW 228.25) would show a higher [M+H]+ peak (229.25) compared to 5e ([M+H]+ = 215.08) .
Biological Activity
Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bipyridine structure with a methyl group and a carboxylate functional group. The molecular formula is , and it has a molecular weight of approximately 220.24 g/mol. The presence of the carboxylate group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. A study on related bipyridine compounds demonstrated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 62.5 to 93.7 μg/mL against pathogens such as E. coli and S. aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.
Neuroprotective Effects
Bipyridine derivatives have also been investigated for their neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit oxidative stress-induced cell death in neuronal models . This suggests that this compound could potentially exhibit neuroprotective effects through mechanisms involving the inhibition of apoptotic pathways and oxidative stress modulation.
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
- Structure-Activity Relationship (SAR) :
- Docking Studies :
Data Table: Biological Activities of Bipyridine Derivatives
Q & A
Q. What are the recommended synthetic methodologies for Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in bipyridine derivatives. For example, coupling pyridine boronic acids with halogenated pyridine esters under aqueous conditions using green surfactants like saponin improves yield and sustainability. Key parameters include:
Q. How should researchers characterize the electronic and structural properties of this compound?
Utilize spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H (e.g., δ 9.41 ppm for aromatic protons) and ¹³C NMR (e.g., δ 165.7 ppm for the ester carbonyl) .
- X-ray crystallography : Refine structures using SHELXL for small-molecule analysis, ensuring proper treatment of hydrogen bonding and disorder (e.g., methyl group disorder in bipyridine derivatives) .
- Mass spectrometry : HRMS (ESI) to confirm molecular ion peaks .
Q. What are the common applications of this compound in coordination chemistry?
The bipyridine moiety acts as a ligand for transition metals (e.g., Cd²⁺), forming coordination polymers. Key features include:
- Coordination geometry : Seven-coordinate pentagonal bipyramidal structures.
- Supramolecular interactions : Hydrogen bonding between water molecules and carboxylate groups stabilizes the crystal lattice .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Use software suites like SHELX and ORTEP-III to:
Q. What strategies mitigate challenges in experimental phasing for X-ray crystallography of bipyridine derivatives?
Employ robust pipelines combining:
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The methyl and ester groups modulate steric and electronic environments:
Q. What computational methods predict intermolecular interactions in supramolecular assemblies?
Combine DFT calculations with crystallographic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
